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Compound of Interest

Compound Name: ASS234

Cat. No.: B605646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of ASS234, a

promising multi-target-directed ligand for Alzheimer's disease. ASS234 is designed to

concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and

monoamine oxidases A and B (MAO-A and MAO-B), key enzymes implicated in the

pathophysiology of Alzheimer's. This document summarizes the quantitative binding data,

details the computational methodologies for studying its target interactions, and visualizes the

relevant biological and experimental pathways.

Quantitative Binding Affinity of ASS234
ASS234 exhibits a distinct inhibitory profile against its targets. It acts as a reversible inhibitor of

cholinesterases and an irreversible inhibitor of monoamine oxidases. The following table

summarizes the reported in vitro inhibitory activities of ASS234.
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Target Enzyme Species
Inhibition
Constant (IC₅₀)

Inhibition
Constant (Kᵢ)

Notes

Acetylcholinester

ase (AChE)
Human

0.81 ± 0.06

µM[1]
-

Reversible

inhibition.[2]

Butyrylcholineste

rase (BuChE)
Human

1.82 ± 0.14

µM[1]
-

Reversible

inhibition.[2]

Monoamine

Oxidase A (MAO-

A)

Human
5.44 ± 1.74

nM[1]

0.4 µM (initial

reversible

binding)[1]

Irreversible,

covalent adduct

with FAD.[1][3]

Monoamine

Oxidase B

(MAO-B)

Human 177 ± 25 nM[1] -

Irreversible,

covalent adduct

with FAD.[1][3]

Multi-Target Signaling Pathway of ASS234
ASS234's therapeutic potential stems from its ability to modulate multiple signaling pathways

implicated in Alzheimer's disease. By inhibiting AChE and BuChE, it increases acetylcholine

levels, addressing the cholinergic deficit. Its inhibition of MAO-A and MAO-B leads to an

increase in monoamine neurotransmitters and a reduction in oxidative stress.
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1. Protein Preparation
(PDB: 4CRT for MAO-B,

homology models for others)

3. Grid Box Generation
(Define docking site around

active site residues)

2. Ligand Preparation
(ASS234 3D structure generation

and energy minimization)

4. Molecular Docking
(e.g., AutoDock Vina)

5. Pose Analysis
(Scoring and visual inspection

of binding modes)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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